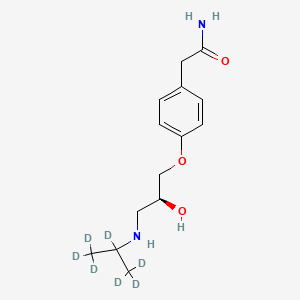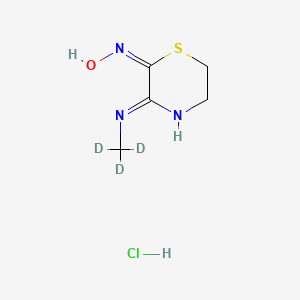
3,4-Dihydronaphthalen-1(2H)-on-4a,5,6,7,8,8a-13C6
Übersicht
Beschreibung
Alpha-Tetralone-13C6: is a stable isotope-labeled compound, specifically a derivative of alpha-tetralone where six carbon atoms are replaced with carbon-13 isotopes. Its chemical formula is C4¹³C6H10O, and it has a molecular weight of 152.14 g/mol . This compound is used primarily in research applications, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various studies.
Wissenschaftliche Forschungsanwendungen
Alpha-Tetralone-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pathways of organic reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the development of new materials and in the study of environmental pollutants.
Wirkmechanismus
Target of Action
The primary target of 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6, also known as alpha-Tetralone-13C6, is the Bcl-2 protein . Bcl-2 (B cell lymphoma 2) is a family of proteins that are critical therapeutic targets for malignant tumors . They include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B, and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM, and BAD .
Mode of Action
Alpha-Tetralone-13C6 interacts with its target, the Bcl-2 protein, by binding to the active pockets of the protein . This interaction is facilitated by the lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one components of the compound .
Biochemical Pathways
The compound’s interaction with the Bcl-2 protein affects the apoptosis pathway. Apoptosis, or programmed cell death, is triggered by internal or external cellular stimuli. The evasion of apoptosis is a hallmark of human cancer and contributes to resistance to conventional therapies . By inhibiting the Bcl-2 protein, alpha-Tetralone-13C6 can potentially induce apoptosis in cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds, such as abt-199, gossypol, and obatoclax, have been used as antitumor agents in clinical trials . These compounds have shown some issues in clinical application, such as relatively low bioavailability and high toxicity .
Result of Action
The result of alpha-Tetralone-13C6’s action is the potential induction of apoptosis in cancer cells. This is due to its inhibitory effect on the Bcl-2 protein, which plays a crucial role in the evasion of apoptosis in cancer cells . The compound has shown obvious anticancer activities against human neoplastic cell lines .
Biochemische Analyse
Biochemical Properties
The 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6 compound has been found to exhibit significant antitumor activities against human neoplastic cell lines . It interacts with the Bcl-2 protein, a key regulator of apoptosis, and can bind slightly to the active pockets of the Bcl-2 protein .
Cellular Effects
In cellular processes, 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6 has been observed to influence cell function by triggering apoptosis . It has shown obvious anticancer activities and its cytotoxicities for LO2 cell lines were lower than DOX, especially for certain derivatives .
Molecular Mechanism
At the molecular level, 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6 exerts its effects through binding interactions with biomolecules, specifically the Bcl-2 protein . This interaction leads to the inhibition of the Bcl-2 protein, thereby triggering apoptosis .
Temporal Effects in Laboratory Settings
Its antitumor activities against various human neoplastic cell lines have been well-documented .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Tetralone-13C6 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of gamma-butyrolactone with anhydrous aluminum chloride in the presence of benzene . The reaction mixture is refluxed and then worked up to isolate alpha-tetralone. The isotopic labeling is introduced by using carbon-13 labeled reagents in the synthesis process.
Industrial Production Methods: Industrial production of alpha-Tetralone-13C6 typically involves large-scale synthesis using similar Friedel-Crafts acylation methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Tetralone-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-tetralone derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic anhydride and cobaltous chloride in the presence of acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces various oxidized derivatives of alpha-tetralone.
Reduction: Produces tetrahydronaphthalene derivatives.
Substitution: Produces substituted alpha-tetralone derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Alpha-Tetralone: The non-labeled version of alpha-Tetralone-13C6, with the chemical formula C10H10O.
Beta-Tetralone: A structural isomer of alpha-tetralone with the carbonyl group located at a different position.
Tetrahydronaphthalene: A fully saturated derivative of naphthalene.
Uniqueness: Alpha-Tetralone-13C6 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotopes enable detailed tracking and analysis that are not possible with non-labeled compounds. This makes it an invaluable tool in studies requiring precise measurement and observation of chemical and biological processes.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-WPLMEGAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858463 | |
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-58-3 | |
| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




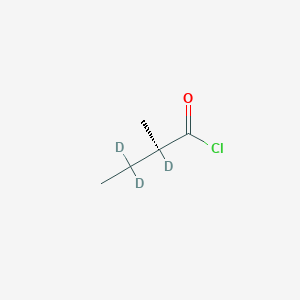
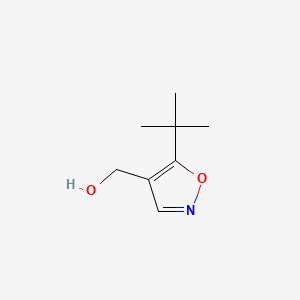
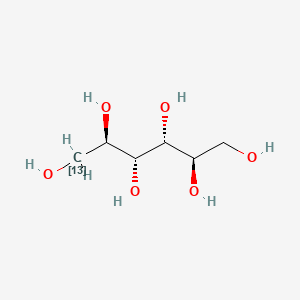
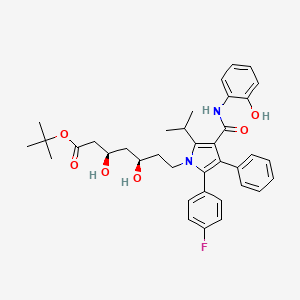


![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

